Asulam-sodium is derived from sulfanilamide and is classified under the carbamate group of herbicides. It is synthesized through several chemical processes involving sodium methoxide and dimethyl carbonate, among other reagents. The compound is recognized for its application in both pre-emergent and post-emergent weed control strategies.
The synthesis of asulam-sodium typically involves several steps:
This multi-step process ensures high yield and purity of the final product.
Asulam-sodium undergoes various chemical reactions during its synthesis and application:
The mechanism by which asulam-sodium acts involves inhibition of photosynthesis in target plants. It disrupts the normal functioning of chloroplasts, leading to reduced energy production within the plant cells. This process results in stunted growth and eventual death of susceptible weeds. The effectiveness varies based on environmental conditions such as soil type, moisture levels, and plant species present.
Asulam-sodium exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective application in agricultural practices.
Asulam-sodium is primarily utilized in agriculture as a herbicide for controlling various broadleaf weeds and grasses. Its applications include:
The regulatory journey of asulam-sodium within the European Union exemplifies the stringent application of hazard-based cut-off criteria under Regulation (EC) No 1107/2009. The process began on December 19, 2013, when UPL Europe Limited submitted an application for approval, initially evaluated by the United Kingdom as the rapporteur Member State [4] [7]. Following Brexit, France assumed the rapporteur role, coordinating a comprehensive reassessment that incorporated updated scientific mandates.
A pivotal development occurred in 2018 with the adoption of Commission Regulation (EU) 2018/605, establishing binding scientific criteria for endocrine disruptors. In February 2019, the European Commission mandated EFSA to evaluate asulam-sodium specifically for endocrine-disrupting properties [1] [7]. By October 2021, EFSA concluded that asulam-sodium met the cut-off criteria under Annex II, point 3.6.5, demonstrating endocrine-disrupting effects on the human thyroid modality [1] [6]. This finding triggered an automatic non-approval recommendation unless the applicant could prove either:
UPL Europe Limited failed to substantiate both exceptions. Residues in spinach exceeded negligible thresholds, and EFSA determined that alternatives existed for bracken and dock control in spinach and bulb crops [4] [7]. Consequently, the European Commission issued Implementing Regulation (EU) 2024/425 on February 22, 2024, formally rejecting approval [4]. Notably, the applicant withdrew the application on October 6, 2023, anticipating this outcome [4] [6].
Table 1: Key Milestones in EU Non-Approval of Asulam-Sodium
Date | Event |
---|---|
19-Dec-2013 | Application submitted by UPL Europe Limited (UK as rapporteur) |
21-Apr-2016 | Draft Assessment Report (DAR) submitted to EFSA |
Feb-2019 | EC mandate to EFSA for endocrine disruption assessment |
13-Oct-2021 | EFSA confirms endocrine-disrupting properties (thyroid modality) |
06-Oct-2023 | Applicant withdraws application |
22-Feb-2024 | Commission Implementing Regulation (EU) 2024/425 formalizes non-approval |
The Brexit transition significantly altered the dynamics of pesticide risk assessment for asulam-sodium. The United Kingdom initiated the evaluation as rapporteur but ceased this role following its EU departure, leading France to assume responsibility for dossier coordination [4] [7]. This shift introduced methodological divergences in three critical domains:
Environmental Risk Tolerance:The UK’s initial assessment emphasized acute toxicity parameters, while France’s reevaluation prioritized long-term ecological impacts. EFSA’s peer review validated French concerns, identifying unresolved high long-term risks to birds and mammals (excluding small insectivorous mammals) from dietary exposure [4] [7]. This ecological risk became a determinative factor in the non-approval decision.
Endocrine Disruption Assessment:France applied stricter interpretations of Commission Regulation (EU) 2018/605, requiring robust in vivo data to refute suspected endocrine activity. EFSA concurred, concluding that asulam-sodium induced thyroid follicular cell hyperplasia in rats—a key endpoint triggering the cut-off criterion [1] [7]. The UK’s earlier evaluation had not fully integrated these emerging endocrine protocols.
Negligible Exposure Implementation:The UK’s draft assessment report suggested worker exposure could be mitigated via personal protective equipment (PPE). France and EFSA, however, quantified unacceptable exposure for:
Table 2: Divergences in Risk Assessment Approaches
Assessment Domain | UK Rapporteur Position | French/EFSA Position |
---|---|---|
Ecological Risk Focus | Acute toxicity endpoints | Chronic avian/mammalian toxicity; reproductive effects |
Endocrine Disruption | Preliminary data gaps | Conclusive evidence for thyroid disruption (cut-off) |
Exposure Scenarios | PPE deemed sufficient for worker protection | Gloves inadequate; bystander exposure unmitigable |
Residue Persistence | Limited rotational crop concerns | Data gaps for sulfanilamide residues in rotational crops |
The applicant’s withdrawal in October 2023 preempted a formalized UK-EU regulatory schism but highlighted inherent tensions in pan-European risk harmonization post-Brexit [4] [6].
EFSA’s assessment of proposed Maximum Residue Limits (MRLs) for asulam-sodium in spinach revealed significant methodological limitations in residue chemistry and consumer risk modeling. The evaluation centered on the representative use as a pre- and post-emergence herbicide in spinach production [1] [7].
Core Data Gaps Identified:
Consumer Risk Assessment Uncertainties:Dietary exposure calculations integrated spinach residues but could not finalize risk characterization due to:
Table 3: Critical MRL Assessment Challenges for Spinach
MRL Component | Data Adequacy | Key Uncertainties |
---|---|---|
Primary Residues | Partially sufficient | LOQ (0.01 mg/kg) exceeded in all spinach trials |
Metabolite Tracking | Insufficient | Sulfanilamide stability during processing unverified |
Rotational Crops | Not submitted | Risk of carryover to subsequent edible crops unquantified |
Analytical Enforcement | Gaps in ILV | Multi-residue method not fully validated for plants |
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